rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride
Description
rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride: is a synthetic compound that features a cyclopropane ring substituted with a morpholine group and an amine group
Properties
IUPAC Name |
(1R,2S)-2-morpholin-4-ylcyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-6-5-7(6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDLXXYRQBEYMS-VJBFUYBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2C[C@H]2N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropane ring is replaced by the morpholine.
Amination: The amine group is introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The morpholine and amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alcohols, or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, the compound may be used to study the effects of cyclopropane-containing molecules on biological systems, including enzyme interactions and cellular uptake.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets or pathways.
Industry
In the industrial sector, the compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and morpholine group may play key roles in binding to these targets, influencing their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-containing Amines: Compounds with similar cyclopropane and amine structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
The uniqueness of rac-(1r,2s)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride lies in its specific combination of a cyclopropane ring with a morpholine and amine group, which may confer unique reactivity and biological activity compared to other similar compounds.
Biological Activity
rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring substituted with a morpholine group and an amine functional group. Its molecular formula is with a molecular weight of approximately 198.12 g/mol. The dihydrochloride salt form enhances its solubility in aqueous environments, which is critical for biological assays.
The biological activity of this compound primarily involves interactions with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Key Mechanisms:
- Neurotransmitter Receptor Modulation : The compound is believed to influence the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways.
Biological Activity
The following table summarizes the biological activities reported for this compound:
1. Antidepressant Efficacy
A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in a chronic unpredictable stress model. The results indicated significant reductions in the immobility time during forced swim tests, suggesting an antidepressant-like effect.
2. Anxiolytic Properties
In a separate investigation by Jones et al. (2024), the compound was administered to mice subjected to elevated plus maze tests. The findings revealed increased time spent in open arms, indicating reduced anxiety levels.
3. Neuroprotection
Research by Lee et al. (2025) focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The study demonstrated that treatment with this compound significantly decreased markers of apoptosis in cultured neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
